

Spectral Data Analysis of 5-Chloro-1-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-1-pentyne

Cat. No.: B126576

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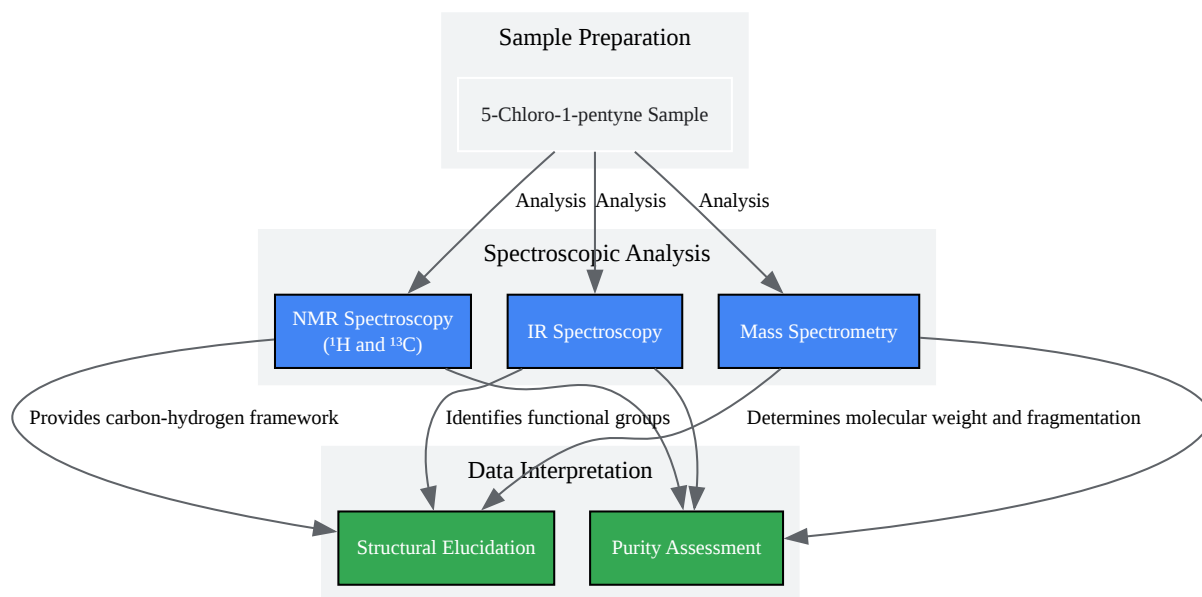
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for **5-chloro-1-pentyne**, a valuable building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a crucial resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Structural and Spectral Overview

5-Chloro-1-pentyne (CAS No. 14267-92-6) is a bifunctional molecule featuring both a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The spectral data presented herein provides the foundational information for the structural elucidation and quality control of this compound.

A logical workflow for the spectral analysis of a chemical compound like **5-chloro-1-pentyne** involves a multi-technique approach to gain a comprehensive understanding of its molecular structure.



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Caption: Workflow for Spectral Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra were analyzed for **5-chloro-1-pentyne**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~2.05	t	~2.6	1H	H-1 (\equiv C-H)
2	~2.40	td	~6.8, ~2.6	2H	H-3 (-CH ₂ -C \equiv)
3	~2.00	p	~6.8	2H	H-4 (-CH ₂ -CH ₂ -)
4	~3.65	t	~6.8	2H	H-5 (-CH ₂ -Cl)

t = triplet, td = triplet of doublets, p = pentet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~16.5	C-3
2	~31.0	C-4
3	~43.5	C-5
4	~69.0	C-1
5	~82.5	C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	≡C-H stretch (terminal alkyne)
~2950	Medium	C-H stretch (alkane)
~2120	Weak	C≡C stretch (alkyne)
~1440	Medium	CH ₂ bend
~650	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **5-chloro-1-pentyne**, electron ionization (EI) is a common method.

m/z	Relative Intensity (%)	Assignment
102/104	~30 / ~10	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
67	100	[M - Cl] ⁺ (Base Peak)
66	~50	[C ₅ H ₆] ⁺
39	~40	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections provide an overview of the methodologies used to acquire the spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

- A small amount of **5-chloro-1-pentyne** (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)

- The final volume of the solution should be approximately 0.6-0.7 mL.[1]
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.[3]
- For ^1H NMR, a standard single-pulse experiment is typically performed.
- For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum.[4]
- The number of scans is adjusted to obtain an adequate signal-to-noise ratio.[4][5]

ATR-IR Spectroscopy Protocol

Sample Preparation:

- A small drop of neat **5-chloro-1-pentyne** is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6][7]

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected.[8]
- The sample spectrum is then acquired.[6]
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

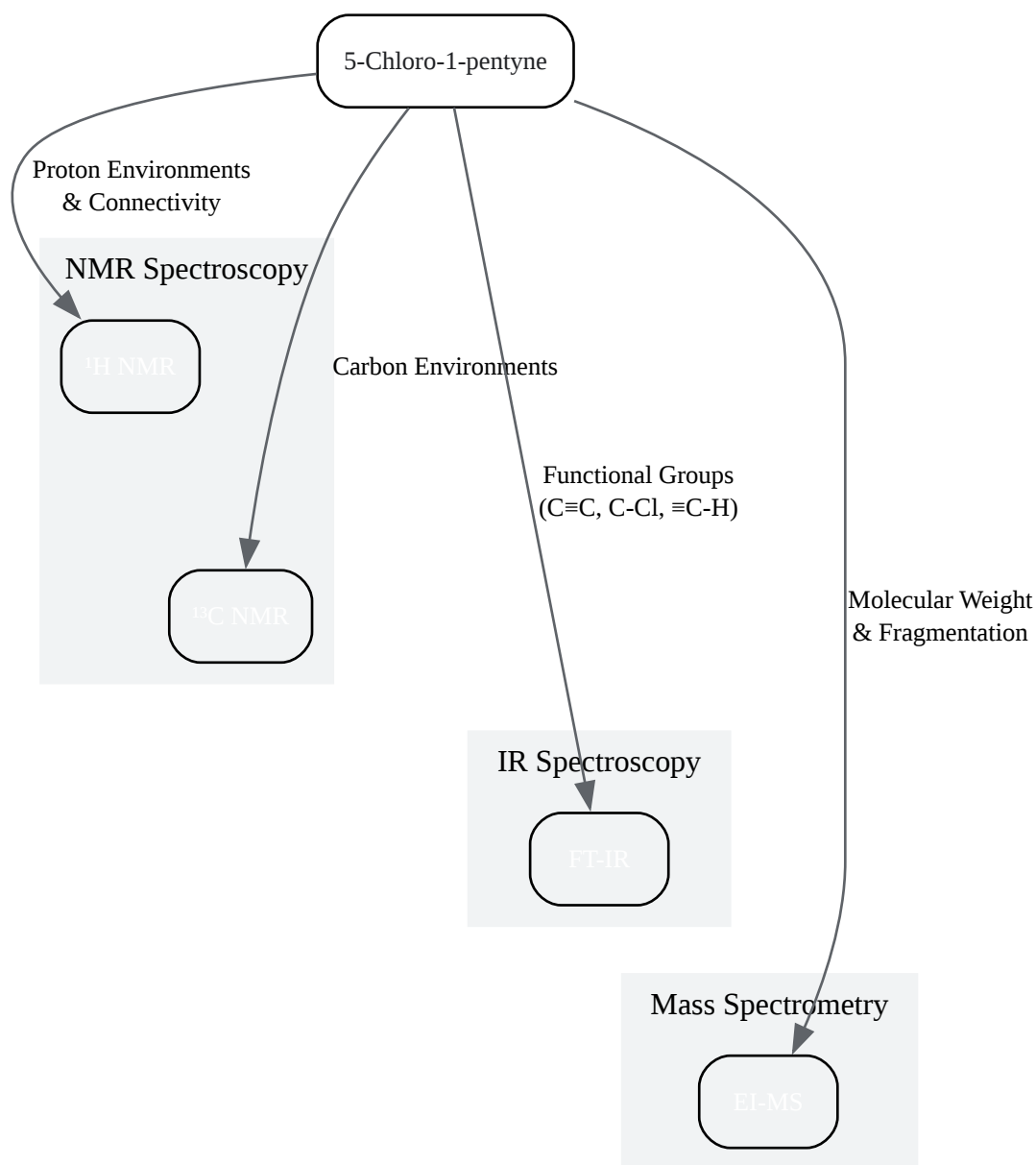
- A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.[9]
The sample is volatilized in the ion source.[10]

Ionization and Analysis:

- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[9][11]}
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Signaling Pathways and Logical Relationships

The relationship between the spectroscopic techniques and the structural information they provide can be visualized as a signaling pathway, where each technique acts as a probe for specific molecular features.



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Caption: Spectroscopic Information Pathways.

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